FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid

Descripción general

Descripción

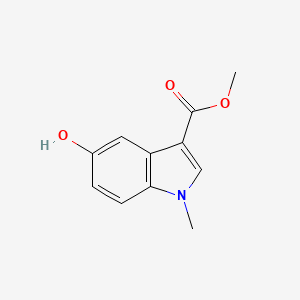

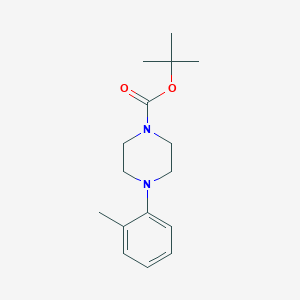

FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid, also known as Fmoc-L-Tpi-OH, has a molecular formula of C27H22N2O4 and a molecular weight of 438.49 . It is used as a reactant involved in the synthesis of molecules for biological studies .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a heavy atom count of 33 .Chemical Reactions Analysis

This compound is involved in the synthesis of various molecules for biological studies . It has been used in the synthesis of cytotoxic and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 438.5 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its rotatable bond count is 4 . The exact mass and monoisotopic mass are 438.15795719 g/mol . The topological polar surface area is 82.6 Ų .Aplicaciones Científicas De Investigación

Synthesis and Applications in Bioorganic Chemistry

Nonlinear Optical Oligomer Synthesis : Fmoc group has been utilized in the synthesis of ω-secondary amino carboxylic acid monomers containing nonlinear optical chromophores. This is significant in the field of main-chain nonlinear optical (NLO) oligomer synthesis (Huang et al., 2000).

Peptide Alcohol Synthesis : Fmoc strategy has been effectively applied in the solid-phase synthesis of peptide alcohols, using novel compounds like dihydropyran-2-carboxylic acid as bifunctional linkers (Hsieh et al., 1998).

Bio-Inspired Functional Materials : Fmoc-modified amino acids and peptides demonstrate significant self-assembly features, making them useful in cell cultivation, bio-templating, optical applications, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Solid Phase Peptide Synthesis : Fmoc amino acids are crucial in solid-phase peptide synthesis, allowing for the creation of biologically active peptides and small proteins under various conditions, enhancing bioorganic chemistry (Fields & Noble, 2009).

Chemical and Pharmaceutical Research

Peptidomimetic Chemistry : Enantiopure Fmoc-protected amino acids like morpholine-3-carboxylic acid are synthesized for application in peptidomimetic chemistry, relevant for drug development and molecular design (Sladojevich et al., 2007).

Glycopeptide Synthesis : Fmoc amino acids with unprotected carboxyl groups have been used in glycopeptide synthesis, important for developing novel glycopeptides with potential therapeutic applications (Elofsson et al., 1991).

Hydrogel Development : Fmoc-protected aromatic amino acids are used in developing low molecular weight hydrogels, with potential applications in drug delivery and tissue engineering (Ryan et al., 2011).

Safety and Hazards

The safety information available indicates that FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid has some hazards associated with it. The hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHULIKSMJSELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)

![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)

![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)